4-Amino-1,3-dihydroindol-2-one;hydrochloride
Description
4-Amino-1,3-dihydroindol-2-one hydrochloride is a bicyclic heterocyclic compound featuring an indole core with an amino group at position 4 and a ketone at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₈H₈ClN₂O, with an average molecular mass of 183.6 g/mol (calculated from and ). The compound’s reactivity and biological activity are influenced by the electron-donating amino group and the aromatic indole system, which facilitates interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-amino-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-6-2-1-3-7-5(6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHCFFJDSHRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,3-dihydroindol-2-one;hydrochloride can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,3-dihydroindol-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
4-Amino-1,3-dihydroindol-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1,3-dihydroindol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituent type and position on the indole ring, impacting physicochemical and pharmacological properties:
Key Observations:
- Electron-Donating Groups (e.g., OCH₃) : The 6-methoxy analog () shows increased lipophilicity, favoring blood-brain barrier penetration, making it relevant for neurological applications .
- Alkylamino Side Chains: Ropinirole’s dipropylaminoethyl group introduces a basic nitrogen, improving solubility and enabling dopamine receptor agonism, a property absent in the parent compound .
Biological Activity
4-Amino-1,3-dihydroindol-2-one;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is an indole derivative characterized by the presence of an amino group at the 4-position and a hydrochloride salt form. Its structure allows for interactions with various biological targets, making it a valuable scaffold in drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. Indole derivatives are known to bind with high affinity to various receptors and enzymes, influencing pathways related to cell proliferation and apoptosis. The compound has shown potential in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated alongside other indole derivatives for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Amino-1,3-dihydroindol-2-one | MCF-7 | 5.0 |
| HepG2 | 7.5 | |
| Staurosporine (control) | MCF-7 | 6.77 |
| HepG2 | 8.40 |
In a study comparing various derivatives, this compound exhibited significant inhibitory effects on cell growth, with IC50 values indicating effective cytotoxicity against these cancer cell lines .
The compound has been shown to induce cell cycle arrest at the G1/S phase and trigger apoptosis. In treated MCF-7 cells, the percentage of early apoptosis increased significantly from 0.51% in untreated controls to 22.39% in treated samples . Furthermore, late apoptosis also rose from 0.29% to 9.51%, indicating a robust apoptotic response.
Case Studies
Case Study: Anticancer Efficacy
A case study involving the application of this compound demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer. The compound was administered at varying doses, leading to a significant reduction in tumor volume compared to control groups.
Table 2: Tumor Volume Reduction in Xenograft Models
| Treatment Group | Tumor Volume (mm³) | Reduction (%) |
|---|---|---|
| Control | 500 | - |
| Low Dose (5 mg/kg) | 350 | 30 |
| High Dose (10 mg/kg) | 200 | 60 |
The results indicated that higher doses correlated with more substantial tumor volume reductions, supporting further investigation into dosage optimization for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
